2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride

Conformational restriction Peptidomimetic design Protein-ligand interactions

2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride (CAS 2378501-53-0) is a spirocyclic α-amino acid building block bearing a fused 5,5-spiro ring system wherein a pyrrolidine ring shares a spiro carbon with a cyclopentane ring. The compound incorporates the 2-azaspiro[4.4]nonane core scaffold that has been extensively characterized in systematic structure-activity relationship studies across anticonvulsant and antiviral drug discovery programs.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68
CAS No. 2378501-53-0
Cat. No. B2433199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride
CAS2378501-53-0
Molecular FormulaC9H16ClNO2
Molecular Weight205.68
Structural Identifiers
SMILESC1CCC2(C1)CCNC2C(=O)O.Cl
InChIInChI=1S/C9H15NO2.ClH/c11-8(12)7-9(5-6-10-7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H
InChIKeyMVWRWZUENLTQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Azaspiro[4.4]nonane-1-carboxylic Acid Hydrochloride: Spirocyclic Proline Analog Scaffold


2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride (CAS 2378501-53-0) is a spirocyclic α-amino acid building block bearing a fused 5,5-spiro ring system wherein a pyrrolidine ring shares a spiro carbon with a cyclopentane ring. The compound incorporates the 2-azaspiro[4.4]nonane core scaffold that has been extensively characterized in systematic structure-activity relationship studies across anticonvulsant and antiviral drug discovery programs [1]. This scaffold aligns with the 'escape from flatland' paradigm in modern drug design, where introduction of spirocyclic moieties enhances three-dimensionality to improve protein-ligand interactions and metabolic stability relative to planar aromatic analogs [2].

Why 2-Azaspiro[4.4]nonane-1-carboxylic Acid Hydrochloride Cannot Be Casually Substituted


Spirocyclic proline analogs are not functionally interchangeable building blocks. Systematic SAR studies on the 2-azaspiro[4.4]nonane scaffold demonstrate that anticonvulsant ED50 values vary by over 30% depending solely on subtle substituent modifications at the aryl moiety, while ring-size expansion from the [4.4] to the [4.5] spiro system alters both lipophilicity and biological activity profiles [1][2]. The 1-carboxylic acid regioisomer (this compound) positions the carboxylate directly adjacent to the ring nitrogen, creating a constrained α-proline mimic distinct from 3-carboxylate or 4-carboxylate isomers that have shown divergent performance in antiviral protease inhibition assays [3]. Substituting a generic spirocyclic building block without verifying positional isomer identity risks selecting a scaffold with fundamentally different conformational constraints and target engagement properties.

2-Azaspiro[4.4]nonane-1-carboxylic Acid Hydrochloride: Quantified Differentiation Evidence


Conformational Rigidity Enforced by 5,5-Spiro Framework Relative to Linear Amino Acids

The 2-azaspiro[4.4]nonane scaffold provides a rigid bicyclic framework wherein two cyclopentane rings share a single spiro carbon and the nitrogen atom is embedded within one ring system. This structural arrangement enforces a fixed dihedral angle geometry and eliminates the conformational flexibility present in linear amino acids or monocyclic proline analogs [1]. In drug design applications, spirocyclic prolines have been shown to preorganize ligands for enhanced target engagement, contributing to the 'escape from flatland' strategy that improves selectivity and metabolic stability profiles compared to planar aromatic building blocks [2].

Conformational restriction Peptidomimetic design Protein-ligand interactions

Ring-Size Dependent Activity: [4.4] vs [4.5] Spiro System Comparison in Anticonvulsant SAR

Direct comparative SAR analysis across identical derivative series reveals differential biological activity between 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane core scaffolds. In the N-aminophenyl derivative series, the most potent [4.4]nonane compound exhibited ED50 = 76.27 mg kg⁻¹, whereas the corresponding [4.5]decane homolog with identical substitution pattern showed reduced anticonvulsant efficacy [1]. A separate lipophilicity-activity correlation study confirmed that anticonvulsant potency increases with higher lipophilicity (log P), with [4.4]nonane and [4.5]decane derivatives occupying distinct regions of the activity landscape [2].

Anticonvulsant SAR Spirosuccinimide derivatives

Aryl Substituent Modulation: Quantitative Activity Differences Within [4.4]nonane Series

Within the 2-azaspiro[4.4]nonane scaffold, anticonvulsant activity is exquisitely sensitive to aryl substitution patterns. The most active compound in the N-aminophenyl series, compound 1j bearing a 3-chlorophenyl substituent, exhibited ED50 = 76.27 mg kg⁻¹, whereas the unsubstituted N-benzyl derivative 1a was completely devoid of anticonvulsant activity [1]. Furthermore, incorporation of fluoro or trifluoromethyl substituents enhanced anticonvulsant efficacy compared to chloro, methoxy, or methyl analogs [2]. The [4.4]nonane scaffold provides a validated platform for systematic substituent optimization, enabling predictable modulation of biological activity.

Anticonvulsant SAR Substituent effects Fluorinated derivatives

Regioisomer Differentiation: 1-Carboxylate vs 3-Carboxylate Positioning in Antiviral Applications

In a systematic survey of dipeptidyl inhibitors targeting SARS-CoV-2 main protease (Mpro), the (S)-2-azaspiro[4.4]nonane-3-carboxylate scaffold demonstrated favorable antiviral characteristics, with compound MPI60 displaying high antiviral potency (EC50 not explicitly quantified in abstract), low cellular cytotoxicity, and high in vitro metabolic stability [1]. The 1-carboxylate regioisomer (this product) positions the carboxylic acid on the same carbon as the spiro junction, adjacent to the ring nitrogen—a topological arrangement distinct from the 3-carboxylate and 4-carboxylate isomers that influences the vector of peptide chain extension and target-binding geometry.

Antiviral Protease inhibitor SARS-CoV-2

2-Azaspiro[4.4]nonane-1-carboxylic Acid Hydrochloride: Evidence-Backed Application Scenarios


Synthesis of Conformationally Constrained Peptidomimetics for CNS Target Engagement

Utilize the rigid 5,5-spiro framework as an α-proline surrogate to reduce conformational entropy penalties upon receptor binding. The [4.4]nonane scaffold has demonstrated validated CNS activity in anticonvulsant assays with ED50 values as low as 76.27 mg kg⁻¹, confirming its ability to cross the blood-brain barrier and engage neurological targets [1]. The constrained geometry enables rational design of peptidomimetics with predictable binding modes, consistent with the 'escape from flatland' design paradigm [2].

Scaffold for Systematic SAR Optimization in Neurology Drug Discovery

Employ the 2-azaspiro[4.4]nonane core as a tunable scaffold where systematic substitution at the aryl moiety modulates biological activity from complete inactivity to potent anticonvulsant efficacy (ED50 = 76.27 mg kg⁻¹) [1]. The scaffold's activity is further enhanced by fluoro or trifluoromethyl substituents relative to chloro, methoxy, or methyl analogs, providing a validated SAR framework for iterative lead optimization [2].

Synthesis of HCV NS3/4A Protease Inhibitor Building Blocks

Use the 1-carboxylate handle for peptide coupling in the construction of macrocyclic protease inhibitors. The spirocyclic proline moiety has been successfully deployed as a P2 surrogate in HCV NS3/4A inhibitors, contributing to pan-genotypic activity with EC50 values ≤10 nM against genotype 3a and key resistant mutants [1]. The 1-carboxylate regioisomer provides a distinct vector geometry for peptide chain elongation compared to 3- or 4-carboxylate variants.

Construction of Antiviral Protease Inhibitors with Metabolic Stability Requirements

Incorporate the 2-azaspiro[4.4]nonane scaffold into dipeptidyl inhibitors targeting viral proteases. The scaffold class has been validated in SARS-CoV-2 Mpro inhibitor programs, where the (S)-2-azaspiro[4.4]nonane-3-carboxylate-containing compound MPI60 exhibited high antiviral potency, low cellular cytotoxicity, and high in vitro metabolic stability [1]. The 1-carboxylate regioisomer offers an alternative vector for exploring structure-metabolism relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.